Double-Disulfide Cyclization Confers ≥20-Fold Potency Advantage Over Single-Disulfide Cyclic RGD Peptides and ≥200-Fold Over Linear RGD Peptides
In a definitive head-to-head study of RGD-containing cyclic peptides with varying ring sizes and disulfide bond counts, RGD-4C (ACDCRGDCFCG) was synthesized and directly compared against peptides containing a single disulfide bond as well as commonly used linear RGD peptides in cell attachment inhibition assays. The double-disulfide RGD-4C peptide was at least 20-fold more potent as an inhibitor of αvβ5- and αvβ3-mediated cell attachment to vitronectin than similar peptides constrained by only a single disulfide bond, and 200-fold more potent than linear RGD peptides [1]. This potency hierarchy demonstrates that a single cyclization constraint is insufficient to achieve the conformational rigidity required for optimal integrin recognition.
| Evidence Dimension | Inhibitory potency against αvβ5- and αvβ3-mediated cell attachment to vitronectin |
|---|---|
| Target Compound Data | Potency baseline for RGD-4C (double-disulfide cyclic peptide) |
| Comparator Or Baseline | Linear RGD peptides: ≥200-fold less potent; Single-disulfide cyclic RGD peptides: ≥20-fold less potent |
| Quantified Difference | ≥200-fold vs linear RGD; ≥20-fold vs single-disulfide cyclic RGD |
| Conditions | Cell attachment assays to vitronectin; phage-derived cyclic peptide library screening context |
Why This Matters
Procurement of linear RGD peptides or single-disulfide cyclics cannot achieve the nanomolar-range integrin-binding potency required for competitive displacement studies or high-sensitivity tumor-targeting applications.
- [1] Koivunen E, Wang B, Ruoslahti E. Phage libraries displaying cyclic peptides with different ring sizes: ligand specificities of the RGD-directed integrins. Nat Biotechnol. 1995;13(3):265-270. PMID: 9634769. View Source
